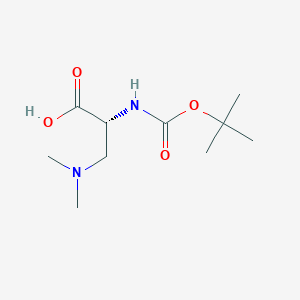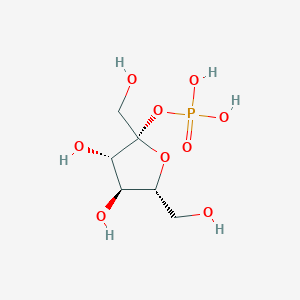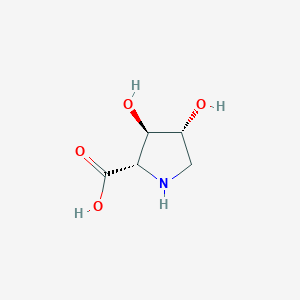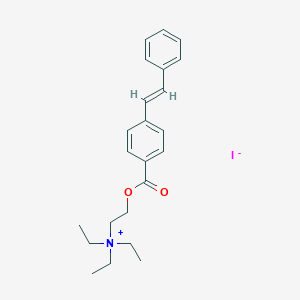
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is a chemical compound that has been the subject of extensive scientific research. It is a quaternary ammonium salt that is commonly used in organic chemistry as a phase-transfer catalyst. This compound has been shown to have a wide range of biological and physiological effects, making it a promising candidate for further research in the fields of medicine and pharmacology.
Wirkmechanismus
The mechanism of action of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer.
Biochemische Und Physiologische Effekte
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and bacteria, and it has also been shown to have antioxidant properties. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate in lab experiments is its versatility. It can be used as a phase-transfer catalyst in organic chemistry, as well as a potential treatment for cancer and other diseases. However, one limitation of this compound is its toxicity. It has been shown to be toxic to some cell lines, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate. One area of interest is its potential as a treatment for cancer. Further research is needed to determine its efficacy and safety in humans. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases. Further research is needed to determine its potential in this area as well. Finally, this compound has been shown to have antioxidant properties, making it a potential treatment for a variety of diseases associated with oxidative stress. Further research is needed to determine its potential in this area as well.
Synthesemethoden
The synthesis of (2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate involves the reaction of triethylamine with 4-stilbenecarboxylic acid in the presence of hydroxyethyltriethylammonium iodide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through a series of purification steps such as filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate has been used in a variety of scientific research applications. One of its most common uses is as a phase-transfer catalyst in organic chemistry, where it is used to facilitate the transfer of a reactant from one phase to another. Additionally, this compound has been shown to have antitumor and antibacterial properties, making it a promising candidate for further research in the fields of medicine and pharmacology.
Eigenschaften
CAS-Nummer |
101710-52-5 |
|---|---|
Produktname |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Molekularformel |
C31H51IN2O4 |
Molekulargewicht |
479.4 g/mol |
IUPAC-Name |
triethyl-[2-[4-[(E)-2-phenylethenyl]benzoyl]oxyethyl]azanium;iodide |
InChI |
InChI=1S/C23H30NO2.HI/c1-4-24(5-2,6-3)18-19-26-23(25)22-16-14-21(15-17-22)13-12-20-10-8-7-9-11-20;/h7-17H,4-6,18-19H2,1-3H3;1H/q+1;/p-1/b13-12+; |
InChI-Schlüssel |
SJZVOTCVHGHUPI-UHFFFAOYSA-L |
Isomerische SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2.[I-] |
SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Kanonische SMILES |
CC[N+](CC)(CC)CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2.[I-] |
Synonyme |
(2-Hydroxyethyl)triethylammonium iodide 4-stilbenecarboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



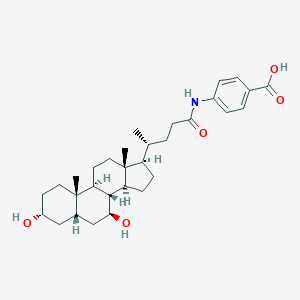
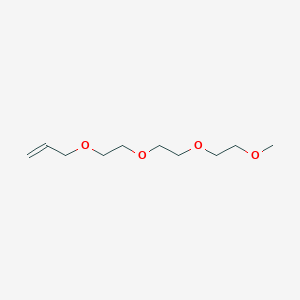
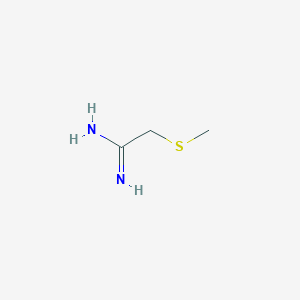
![2-[(2E,5E,7E)-10-[(2R,3R,4S,5S,6R)-2-[(E)-but-2-en-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]oxy-3-methyldeca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10319.png)
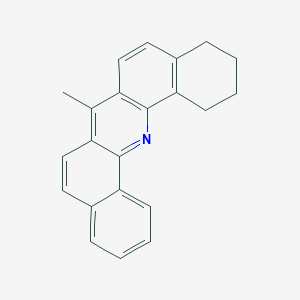
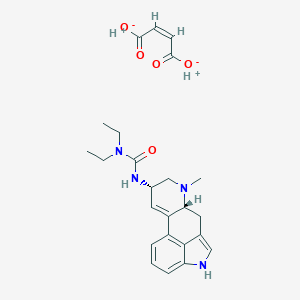
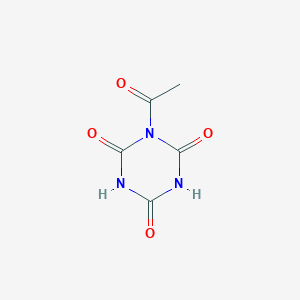
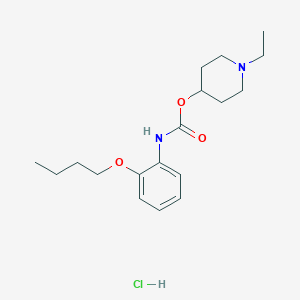
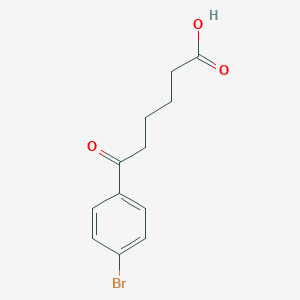
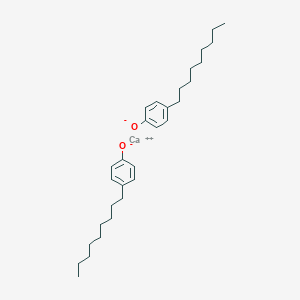
![2-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B10333.png)
